Cas no 1804281-08-0 (2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one)

2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one
-
- Inchi: 1S/C11H13BrO2S/c1-3-14-9-5-4-8(6-10(9)15)11(13)7(2)12/h4-7,15H,3H2,1-2H3
- InChI Key: IYPSEFOILNBOFP-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(=C(C=1)S)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- XLogP3: 3.3
- Topological Polar Surface Area: 27.3
2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024185-500mg |
2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one |
1804281-08-0 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
Alichem | A013024185-1g |
2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one |
1804281-08-0 | 97% | 1g |
1,564.50 USD | 2021-05-31 | |
Alichem | A013024185-250mg |
2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one |
1804281-08-0 | 97% | 250mg |
494.40 USD | 2021-05-31 |
2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one Related Literature
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on 2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one
2-Bromo-1-(4-Ethoxy-3-Mercaptophenyl)Propan-1-One: A Comprehensive Overview
2-Bromo-1-(4-Ethoxy-3-Mercaptophenyl)Propan-1-One (CAS No. 1804281-08-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design and material science. The molecule consists of a bromine atom, an ethoxy group, and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety. This combination of functional groups imparts distinctive chemical properties, making it a valuable subject for research.
Recent studies have highlighted the importance of thiols (mercapto groups) in various biological processes. The presence of a mercapto group in this compound suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, the bromine atom introduces electrophilic characteristics, making the compound suitable for various substitution reactions in organic synthesis. The ethoxy group, on the other hand, enhances the compound's solubility in organic solvents, facilitating its use in reaction media.
The synthesis of 2-Bromo-1-(4-Ethoxy-3-Mercaptophenyl)Propan-1-One involves a multi-step process that typically begins with the preparation of the phenol derivative. The introduction of the ethoxy and mercapto groups is achieved through nucleophilic substitution or coupling reactions, depending on the specific pathway chosen. The final step involves the formation of the propanone moiety, which is critical for stabilizing the molecule and enhancing its reactivity.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. For instance, the bromine atom can be replaced with other nucleophiles to generate derivatives with diverse functionalities. This versatility makes it an ideal candidate for exploring new drug leads or advanced materials with tailored properties.
In terms of biological activity, preliminary assays have shown that 2-Bromo-1-(4-Ethoxy-3-Mercaptophenyl)Propan-1-One exhibits moderate inhibitory effects on certain enzymes associated with inflammatory processes. This suggests that further research into its pharmacokinetic properties could pave the way for its use as an anti-inflammatory agent. Moreover, its ability to scavenge free radicals indicates potential applications in skincare products aimed at combating oxidative damage.
From a structural perspective, the compound's aromatic ring plays a crucial role in determining its electronic properties. The interplay between the electron-donating ethoxy group and the electron-withdrawing bromine atom creates a unique electronic environment that can influence reactivity and selectivity in chemical transformations. This balance also contributes to the compound's stability under various reaction conditions.
The study of 2-Bromo-1-(4-Ethoxy-3-Mercaptophenyl)Propan-1-One has been further enriched by advances in computational chemistry. Modern computational tools allow researchers to predict the compound's behavior in different chemical environments, aiding in the design of more efficient synthetic pathways and optimization of its properties for specific applications.
In conclusion, 2-Bromo-1-(4-Ethoxy-3-Mercaptophenyl)Propan-1-One (CAS No. 1804281-08-) is a multifaceted compound with significant potential across various scientific domains. Its unique combination of functional groups and versatile reactivity make it an invaluable subject for ongoing research efforts aimed at unlocking its full potential.
1804281-08-0 (2-Bromo-1-(4-ethoxy-3-mercaptophenyl)propan-1-one) Related Products
- 2138013-37-1(5-(2-amino-1H-imidazol-1-yl)methylpyrrolidin-2-one)
- 126-71-6(Phosphoric Acid Tris(2-methylpropyl) Ester)
- 1552256-54-8(5-(3-Fluoro-4-methylphenyl)thiazol-2-amine)
- 2228769-54-6(3-Methyloxetane-3-sulfonyl fluoride)
- 1341742-14-0(ethyl 4-(3-aminopropyl)aminobutanoate)
- 1029128-27-5(5-Bromo-4-phenylpyridin-2-amine)
- 2088742-46-3(methyl 2-[(3S)-6-chloro-2H,3H-furo[3,2-b]pyridin-3-yl]acetate)
- 2138052-01-2(N-(2,2-dimethoxyethyl)-2-oxo-2-phenylethane-1-sulfonamide)
- 185255-80-5(4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)
- 941885-32-1(9-(2,4-dimethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)




